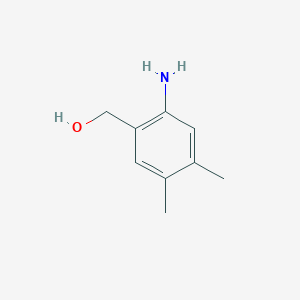
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, characterized by a triazine ring substituted with a methyl group at the 6-position and a phenyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to facilitate the cyclization process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that certain triazine derivatives can inhibit specific enzymes or receptors, making them useful in the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Lacks the methyl group, which can affect its reactivity and applications.
6-Phenyl-1,3,5-triazine-2,4-diamine: Another derivative with different substituents, leading to variations in its chemical behavior.
Uniqueness
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H13N5 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-methyl-1-phenyl-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C10H13N5/c1-7-13-9(11)14-10(12)15(7)8-5-3-2-4-6-8/h2-7H,1H3,(H4,11,12,13,14) |
InChI-Schlüssel |
RPLDHTWHTNJWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N=C(N=C(N1C2=CC=CC=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)


![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)





![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)
